2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine
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Overview
Description
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine is a synthetic organic compound with a complex structure It is characterized by the presence of a benzoyl group attached to a piperidine ring, which is further connected to a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzoylpiperidine, which is then reacted with 5-bromopyrimidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Benzylpiperidin-4-yl)oxy]-5-bromopyrimidine: Similar in structure but with a benzyl group instead of a benzoyl group.
1-Benzyl-4-piperidone: A related compound with a piperidone ring instead of a piperidine ring.
Uniqueness
2-[(1-Benzoylpiperidin-4-yl)oxy]-5-bromopyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of complex chemical reactions .
Properties
IUPAC Name |
[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h1-5,10-11,14H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQOBJFFFYHDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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